2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene
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Overview
Description
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is a fluorinated derivative of pentacene, a well-known organic semiconductor. The addition of bromine and multiple fluorine atoms enhances its electronic properties, making it a subject of interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene typically involves the bromination of a fluorinated pentacene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step process starting from commercially available fluorinated precursors. The process would be optimized for high yield and purity, involving steps such as purification through column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Coupling Reactions: It can be used in cross-coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pentacenes, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene has several applications in scientific research:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Studied for its unique electronic properties and potential use in flexible electronic devices.
Chemical Sensors: Employed in the development of sensors due to its sensitivity to various analytes.
Biological Studies: Investigated for its interactions with biological molecules, although this area is less explored.
Mechanism of Action
The mechanism by which 2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene exerts its effects is primarily through its electronic properties. The fluorine atoms increase the electron affinity, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s behavior in electronic devices, enhancing charge transport and stability.
Comparison with Similar Compounds
Similar Compounds
Pentacene: The parent compound, widely used in organic electronics.
Tetradecafluoropentacene: A fully fluorinated derivative with different electronic properties.
2-Bromo-pentacene: A brominated derivative without fluorine atoms.
Uniqueness
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is unique due to the combination of bromine and multiple fluorine atoms, which significantly alter its electronic properties compared to its analogs. This makes it particularly valuable in applications requiring high electron affinity and stability.
Properties
CAS No. |
919293-77-9 |
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Molecular Formula |
C22BrF13 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
2-bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene |
InChI |
InChI=1S/C22BrF13/c23-9-16(30)5-6(17(31)20(9)34)13(27)2-1(12(5)26)10(24)3-4(11(2)25)15(29)8-7(14(3)28)18(32)21(35)22(36)19(8)33 |
InChI Key |
RRVYYOQKZNRTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)Br)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
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